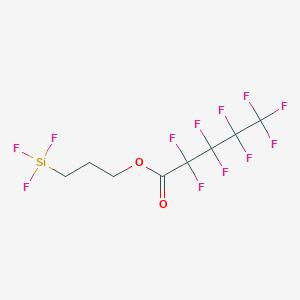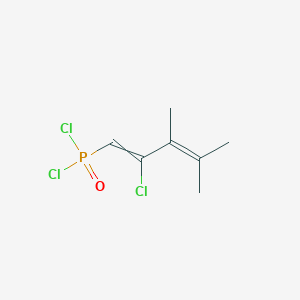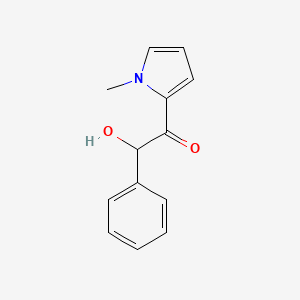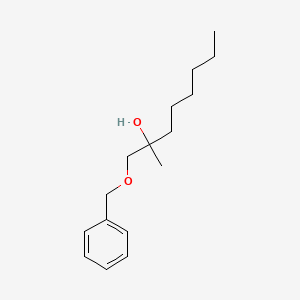
N,N,N',N'-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group, two fluorine atoms, and two N,N-diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine typically involves the reaction of a phosphorus halide with a suitable amine. One common method is the reaction of phenylphosphonic dichloride with N,N-diethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar in structure but lacks the phosphorus and fluorine atoms.
Tetramethylethylenediamine: Contains methyl groups instead of ethyl groups and lacks the phosphorus and fluorine atoms.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group instead of a phenyl group and lacks the phosphorus and fluorine atoms.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is unique due to the presence of both fluorine atoms and a phosphorus center, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
93633-41-1 |
|---|---|
Formule moléculaire |
C14H25F2N2P |
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
N-(diethylamino-difluoro-phenyl-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25F2N2P/c1-5-17(6-2)19(15,16,18(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clé InChI |
NKOLXYQZCGCIHO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(C1=CC=CC=C1)(N(CC)CC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




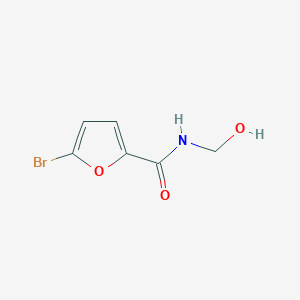
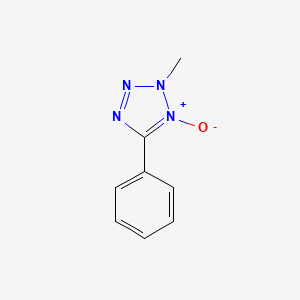
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)

